molecular formula C21H28N4O3 B4942832 N-(3,4-dimethoxyphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea

N-(3,4-dimethoxyphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea

Cat. No. B4942832
M. Wt: 384.5 g/mol
InChI Key: BWNAFORZNZOMQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related N-phenyl-N'-[1-[3-(1-aryl-4-piperazinyl)propan-2-ol]]ureas involves converting 3-phenylcarbamoyl-5-[(1-aryl-4-piperazinyl)methyl]-2-iminooxazolidines via corresponding 2-oxazolidinones. These steps reflect common synthetic pathways for producing complex urea derivatives with piperazine as a functional group, which might be adaptable for the target compound (Bosc & Jarry, 1998).

Molecular Structure Analysis

Molecular structure analysis, particularly for similar compounds, is performed using techniques like NMR, IR, and Elemental Analysis. These methods establish the structures of synthesized compounds, including their stereochemistry and conformations (Patel, Chikhalia, Pannecouque, & Clercq, 2007). Such studies are critical for understanding the molecular interactions and potential biological activities of the compound.

Chemical Reactions and Properties

Chemical reactions involving the target compound or its analogs include the formation of various substituted phenyl ureas through reactions like acylazide transformations. These reactions result in novel derivatives exhibiting diverse biological activities, highlighting the chemical versatility and reactivity of the urea moiety in the molecule (Xin-jian, Xian-sheng, & Sheng, 2006).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, are determined through various analytical techniques. These properties are essential for drug formulation and delivery strategies. For example, modifications in the ether groups of related sigma receptor ligands significantly affect their binding affinity and selectivity, indicating the impact of slight structural changes on physical and pharmacological properties (Xu et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity with other molecules and stability under different conditions, are key for the compound's application in chemical syntheses and potential therapeutic use. Studies on similar urea derivatives show that their chemical behavior can be finely tuned by substituting different functional groups, affecting their biological activities and interactions with biological targets (Matsuno et al., 2002).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-27-19-9-8-17(16-20(19)28-2)23-21(26)22-10-11-24-12-14-25(15-13-24)18-6-4-3-5-7-18/h3-9,16H,10-15H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNAFORZNZOMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea

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